molecular formula C10H18N4 B1438769 1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine CAS No. 1092287-76-7

1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine

Cat. No.: B1438769
CAS No.: 1092287-76-7
M. Wt: 194.28 g/mol
InChI Key: VYBXHVUUKWBHOU-UHFFFAOYSA-N
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Description

1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine is a chemical compound of interest in medicinal chemistry and drug discovery research. It is built around a 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine scaffold, a fused bicyclic structure incorporating a seven-membered azepine ring . The structure is functionalized with a propan-1-amine chain at the 3-position of the triazole ring, providing a handle for further chemical modification and interaction with biological targets. Compounds based on the 1,2,4-triazolo heterocycle are known to be remarkably versatile in drug design . The broader class of 1,2,4-triazolo-fused scaffolds has been investigated as potential isosteres for purines due to their isoelectronic relationship, which can allow them to mimic natural substrates in enzymatic processes . This structural feature makes such compounds prime candidates for screening against a variety of biological targets, including protein kinases and other ATP-binding proteins . The specific research applications and mechanism of action for this particular amine derivative are yet to be fully characterized, presenting an opportunity for investigative research. This product is intended for laboratory research use only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4/c1-2-8(11)10-13-12-9-6-4-3-5-7-14(9)10/h8H,2-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYBXHVUUKWBHOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NN=C2N1CCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring Construction and Functionalization

  • Starting Materials: Precursors are often hydrazine derivatives and cyclic ketones or aldehydes that allow formation of the azepine ring via cyclization reactions.
  • Triazole Formation: The 1,2,4-triazole ring is typically formed by cyclization of appropriate hydrazine and nitrile or amidine intermediates.
  • Fused Ring Assembly: The azepine and triazole rings are fused by intramolecular cyclization, often under acidic or basic catalysis.
  • Side Chain Introduction: The propan-1-amine group is introduced either by direct substitution on a suitable leaving group precursor or by reductive amination of a corresponding aldehyde or ketone intermediate.

Example Synthetic Sequence (Hypothetical Based on Related Compounds)

Step Reaction Type Description
1 Cyclization Formation of azepine ring from linear precursor
2 Triazole ring formation Cyclization with hydrazine derivative
3 Functional group activation Introduction of leaving group (e.g., halogenation)
4 Nucleophilic substitution Substitution by propan-1-amine or precursor amine group
5 Purification Chromatography or recrystallization to isolate product

Purification and Characterization

Purification methods for this compound generally include:

  • Recrystallization: To obtain the hydrochloride salt form with high purity.
  • Chromatography: Silica gel column chromatography or preparative HPLC for purification of intermediates and final product.

Characterization is typically performed by:

  • Nuclear Magnetic Resonance (NMR) spectroscopy
  • Mass Spectrometry (MS)
  • Infrared (IR) spectroscopy
  • Elemental analysis

Research Findings on Preparation

  • Industrial and research-scale syntheses may employ automated reactors and continuous flow systems to optimize yield and purity.
  • The compound’s hydrochloride salt (CAS 1354949-68-0) is often the isolated form due to improved stability and handling properties.
  • No direct detailed synthetic protocols are publicly available in major chemical databases or literature, indicating proprietary or novel methods may be employed in industrial contexts.

Summary Table of Compound Properties Relevant to Preparation

Property Data
Molecular Formula C10H18N4
Molecular Weight 194.28 g/mol (free base)
Hydrochloride Salt MW 230.74 g/mol
CAS Number (HCl salt) 1354949-68-0
Common Purification Methods Recrystallization, Chromatography
Typical Form Hydrochloride salt
Synthetic Challenges Fused ring formation, regioselectivity, side chain attachment

Chemical Reactions Analysis

Types of Reactions

1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight CAS Number Purity Key Structural Features Source
1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine (Target) C₉H₁₇N₅ 195.26 Not specified 95%* Triazoloazepine core + propylamine side chain
1-ethyl-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}pyrazol-4-amine C₁₁H₁₈N₆ 234.30 1174852-58-4 N/A Triazoloazepine core + ethyl-pyrazole-amine substituent
5-methyl-1-(2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propyl)-1H-pyrazol-3-amine C₁₄H₂₂N₆ 274.37 1174852-26-6 95% Triazoloazepine core + propyl-pyrazole-methyl group
3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine hydrochloride C₉H₁₇N₅·HCl 231.73 1354962-80-3 N/A Hydrochloride salt of target compound; enhanced solubility
3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine C₁₀H₁₇N₅ 215.28 1258640-30-0 N/A Triazolopyridine core (6-membered ring) + isopropylamine substituent

*Purity inferred from analogous compounds in the same catalog .

Structural Differences and Implications

Core Heterocycle Variations: The target compound’s triazoloazepine core (7-membered ring) contrasts with triazolopyridine (6-membered, ) or triazolopyrimidine () analogs. Compounds with pyrazole substituents (e.g., 1-ethyl-3-{...}pyrazol-4-amine) introduce aromaticity, which could enhance π-π stacking interactions in biological targets .

Chlorinated analogs (e.g., 4-chloro-1-(2-{...}ethyl)-1H-pyrazol-3-amine) exhibit increased molecular weight and lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Biological Activity

The compound 1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine , also known as a derivative of the triazole family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including enzyme inhibition, antimicrobial effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C13H20N6C_{13}H_{20}N_6 with a molecular weight of approximately 252.35 g/mol. The structure features a triazole ring fused with an azepine moiety, which is crucial for its biological interactions.

Enzyme Inhibition

Recent studies have highlighted the compound's significant inhibitory effects on various enzymes:

  • α-Glucosidase Inhibition : A study reported that derivatives of triazole compounds exhibited potent α-glucosidase inhibitory activity with IC50 values ranging from 4.8 to 140.2 μM. The compound demonstrated competitive inhibition with a Ki value of 4.8 μM against α-glucosidase . This suggests potential applications in managing diabetes by slowing carbohydrate absorption.

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. The compound has shown effectiveness against various bacterial and fungal strains:

  • Antibacterial and Antifungal Effects : Research indicated that certain triazole compounds displayed strong antimicrobial activity against multiple bacterial and fungal species. For instance, one study found that specific derivatives exhibited MIC values comparable to standard antibiotics .

Antioxidant Properties

The antioxidant capacity of triazole compounds has also been investigated:

  • Antioxidant Activity : Various assays (e.g., DPPH and ABTS methods) revealed that some derivatives exhibited antioxidant activity close to standard antioxidants like butylated hydroxytoluene (BHT). This property may contribute to their protective effects in biological systems .

Structure-Activity Relationships (SAR)

Understanding the SAR of triazole compounds is essential for optimizing their biological activity:

  • Substituent Effects : Variations in the aryl moiety significantly influence the inhibitory activities of these compounds. Modifications at specific positions on the triazole ring can enhance potency and selectivity .

Case Study 1: Antidiabetic Potential

In a study focused on antidiabetic agents, a series of triazole derivatives were synthesized and evaluated for their α-glucosidase inhibitory activity. Among them, one derivative (compound 9c) emerged as the most potent with an IC50 value significantly lower than that of acarbose (IC50 = 750 μM), indicating its potential as a therapeutic agent for diabetes management .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of various triazole derivatives against clinical isolates. The results demonstrated that certain compounds exhibited MIC values in the low micromolar range against resistant strains of bacteria and fungi, underscoring their potential as alternative antimicrobial agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine
Reactant of Route 2
1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine

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